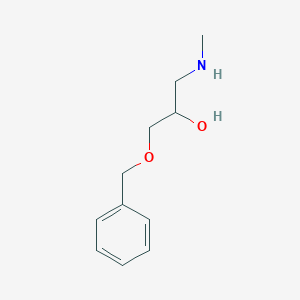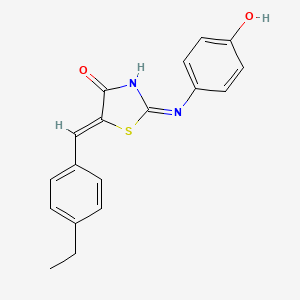
(2Z,5Z)-5-(4-ethylbenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,5Z)-5-(4-ethylbenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one, also known as EBHIT, is a thiazolidinone derivative that has gained significant attention in recent years due to its potential applications in scientific research. EBHIT is a synthetic compound that exhibits a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments. In
Applications De Recherche Scientifique
Antitumor and Anticancer Properties
Antitumor Activity in Glioblastoma : A compound closely related to the queried chemical was identified as a potent anti-glioblastoma agent, exhibiting significant tumor inhibitory effects in a mouse xenograft model. This compound was noted for its microtubule-depolymerizing activity, arresting cancer cells in the G2/M phase and inducing apoptosis without apparent toxicity in animal experiments (Zhang et al., 2013).
Selective Inhibitory Activity Against Leukemia : A range of compounds, including structures similar to the queried chemical, demonstrated selective inhibitory activity against various leukemia cell lines, displaying significant antileukemic activity at submicromolar concentrations (Subtelna et al., 2020).
Anticancer Properties in Various Cell Lines : (2Z,5Z)-5-(4-ethylbenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one and similar compounds showed potential anticancer activity in different human cancer cell lines, including the modulation of reactive oxygen species production, apoptosis induction, and effects on cell metabolism (Szychowski et al., 2019).
Antimicrobial and Antibacterial Activity
Antibacterial Agents : Compounds related to the queried chemical showed considerable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that the 5-arylidene moiety significantly enhances the antibacterial properties of this class of compounds (Patel et al., 2010).
Antifungal and Herbicidal Activities : Certain derivatives of (2Z,5Z)-5-(4-ethylbenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one were synthesized and tested for antifungal activity against agricultural fungi, showing promising results. This highlights the potential of these compounds in agricultural applications (Liu et al., 2000).
Drug Development and Molecular Interaction Studies
Drug-Like Compounds and Molecular Docking Studies : The structure of compounds related to the queried chemical was used in molecular docking studies to analyze interactions with enzymes like acetylcholinesterase and butyrylcholinesterase. This suggests potential applications in drug development and understanding molecular interactions (Djafri et al., 2020).
Inhibitors of Protein Kinase DYRK1A : Derivatives of the queried chemical were synthesized and evaluated for their activity against protein kinases. Certain compounds showed promising activity as DYRK1A inhibitors, indicating potential for neurological or oncological therapy development (Bourahla et al., 2021).
Propriétés
IUPAC Name |
(5Z)-5-[(4-ethylphenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-2-12-3-5-13(6-4-12)11-16-17(22)20-18(23-16)19-14-7-9-15(21)10-8-14/h3-11,21H,2H2,1H3,(H,19,20,22)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVLULGXOQSLJB-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,5Z)-5-(4-ethylbenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2448297.png)


![2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2448302.png)


![2-[1-(1,3-Dihydroisoindol-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2448306.png)
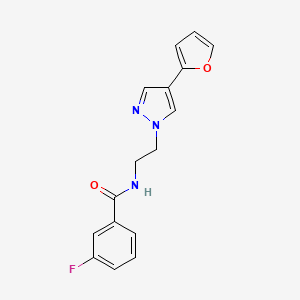
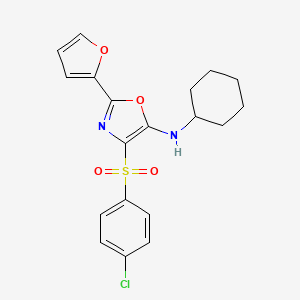


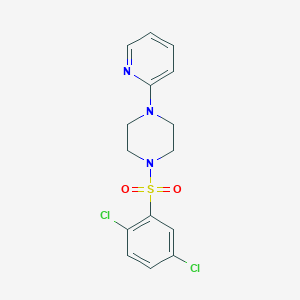
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2448316.png)
